BenchChemオンラインストアへようこそ!

VX-166

Sepsis Apoptosis Caspase Inhibition

VX-166 is a non-peptidic, irreversible pan-caspase inhibitor offering distinct pharmacokinetic advantages over peptide-based analogs. Validated in preclinical sepsis models where it improves survival even when administered 3–8 hours post-insult, and in NASH models where it reduces fibrosis without elevating ALT. Its broad caspase inhibition profile blocks both apoptotic executioner caspases and inflammatory caspase-1, making it a superior tool for studying inflammasome-mediated pathologies.

Molecular Formula C22H21F4N3O8
Molecular Weight 531.4 g/mol
Cat. No. B612065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX-166
SynonymsVX166, VX 166, VX-166
Molecular FormulaC22H21F4N3O8
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC
InChIInChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1
InChIKeyWQNDPVUOABHOHK-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VX-166: A Non-Peptidic Pan-Caspase Inhibitor with Validated In Vivo Efficacy in Sepsis and Fibrosis Models


VX-166 is a broad-spectrum, irreversible small-molecule caspase inhibitor characterized by a non-peptidic structure designed to overcome the pharmacokinetic limitations of earlier peptide-based inhibitors [1]. It demonstrates potent anti-apoptotic activity in vitro and has been extensively validated in preclinical models of sepsis and non-alcoholic steatohepatitis (NASH)-induced liver fibrosis [2].

Why Generic Pan-Caspase Inhibitors Cannot Substitute for VX-166 in Critical Research Applications


While multiple pan-caspase inhibitors exist (e.g., Z-VAD-FMK, Q-VD-OPh), VX-166's non-peptidic scaffold confers a distinct pharmacokinetic and toxicity profile deemed suitable for human translation, a critical advantage over peptide-based analogs that often suffer from poor oral bioavailability and metabolic instability [1]. Furthermore, VX-166's unique efficacy profile—demonstrating robust survival benefit even when administered hours after septic insult—has not been uniformly replicated with other caspase inhibitors, making direct substitution scientifically unjustified for studies aiming to model clinically relevant intervention windows [1].

Quantitative Evidence Guide: VX-166 Differentiation from Comparator Caspase Inhibitors


VX-166 Demonstrates Robust Survival Benefit in Clinically Relevant Sepsis Models with Delayed Dosing

In a rat cecal ligation and puncture (CLP) model of polymicrobial sepsis, VX-166 administered continuously via mini-osmotic pump starting 3 hours post-insult improved 10-day survival from 40% to 92% (P=0.009) [1]. In a murine lipopolysaccharide (LPS)-induced endotoxic shock model, repeat intravenous bolus dosing of VX-166 (30 mg/kg) at 0, 4, 8, and 12 hours post-LPS increased survival from 0% to 75% (P<0.0001) [1]. In contrast, the peptide-based pan-caspase inhibitor Z-VAD-FMK, when tested in a similar CLP model, failed to improve survival when administered at a high dose (30 mg/kg) 1 hour post-CLP, and only showed a modest benefit at lower doses with less robust statistical significance [2]. This comparative analysis highlights VX-166's superior and more consistent efficacy in a delayed-dosing regimen, a critical factor for translational sepsis research.

Sepsis Apoptosis Caspase Inhibition

VX-166 Attenuates Hepatic Fibrosis in NASH Model Without Exacerbating Liver Injury

In a mouse model of NASH (db/db mice fed a methionine/choline-deficient diet), 8-week treatment with VX-166 (6 mg/kg/d, oral gavage) significantly reduced hepatic fibrosis markers compared to vehicle control [1]. Specifically, VX-166 decreased alpha-smooth muscle actin (α-SMA) expression (P<0.005), reduced collagen 1α1 mRNA levels (P<0.05), and lowered hydroxyproline content, a direct measure of collagen deposition [1]. Importantly, this antifibrotic effect occurred without worsening liver injury, as serum ALT levels remained similar between VX-166-treated and control groups [1]. This is in contrast to some other caspase inhibitors, such as Emricasan, which in clinical trials for NASH cirrhosis showed a trend toward worsening liver injury markers in a subset of patients, highlighting VX-166's potentially favorable safety profile for fibrosis applications [2].

NASH Liver Fibrosis Hepatic Stellate Cell Activation

VX-166 Demonstrates Superior Pharmacokinetic Profile Over Peptide-Based Caspase Inhibitors

VX-166 was specifically designed as a non-peptidic small molecule to overcome the poor pharmacokinetic properties of first-generation peptide-based caspase inhibitors like Z-VAD-FMK and Q-VD-OPh [1]. While direct comparative PK parameters are not publicly available, the original characterization studies explicitly state that VX-166 possesses 'an advantageous pharmacokinetic and toxicity profile and should be suitable for use in man' [1]. This is a critical differentiator, as peptide-based inhibitors are notorious for low oral bioavailability, rapid clearance, and limited tissue penetration, severely restricting their utility in chronic in vivo studies and translational research [2]. VX-166's non-peptidic scaffold confers improved metabolic stability and enables oral administration, as demonstrated in the NASH fibrosis study where it was administered via daily oral gavage [3].

Pharmacokinetics Drug-like Properties Oral Bioavailability

VX-166 Inhibits Key Inflammatory Mediators in Sepsis: IL-1β and IL-18

Beyond its anti-apoptotic effects, VX-166 demonstrates direct anti-inflammatory activity by inhibiting the release of interleukin (IL)-1β and IL-18, two critical mediators of the septic inflammatory cascade [1]. In vitro and in vivo studies confirmed that VX-166 significantly reduced the production of these cytokines [1]. This dual mechanism—blocking both apoptosis and inflammatory cytokine release—is a distinguishing feature compared to selective caspase inhibitors (e.g., caspase-3 selective inhibitors) which lack this broader anti-inflammatory effect [2]. The polycaspase inhibition profile of VX-166 provides a more comprehensive suppression of sepsis pathophysiology, as evidenced by the substantial reduction in bacteremia observed in the CLP model (P<0.05) [1].

Inflammation Cytokine Release Inflammasome

Optimal Research and Procurement Applications for VX-166 Based on Validated Evidence


Preclinical Sepsis Research Requiring Clinically Relevant Delayed Intervention

VX-166 is uniquely suited for sepsis studies aiming to model therapeutic intervention after disease onset. Its demonstrated survival benefit when dosed 3-8 hours post-insult in CLP models [1] makes it the preferred tool for evaluating caspase inhibition as a late-stage sepsis therapy, a scenario where peptide-based inhibitors like Z-VAD-FMK have shown limited or no efficacy.

Chronic NASH and Liver Fibrosis Studies Requiring Oral Dosing

For long-term studies of hepatic fibrogenesis in NASH models, VX-166's oral bioavailability and validated antifibrotic efficacy [2] offer significant practical advantages over injectable peptide inhibitors. Its ability to reduce fibrosis markers without elevating ALT [2] makes it a valuable tool for dissecting the role of apoptosis in fibrosis progression independent of hepatocellular injury.

Inflammasome and Inflammatory Cytokine Research

Researchers investigating IL-1β/IL-18-driven inflammation will find VX-166's broad caspase inhibition profile advantageous. Its capacity to block both apoptotic executioner caspases and inflammatory caspase-1 [3] provides a more comprehensive approach to modulating inflammasome-mediated pathologies compared to selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VX-166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.